molecular formula C7H5BrClFMg B6341616 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 1818380-66-3

4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No. B6341616
CAS RN: 1818380-66-3
M. Wt: 247.77 g/mol
InChI Key: ZYPCOBJUMDRCBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluorobenzylmagnesium bromide, also known as 4-CFBM, is an organometallic compound that has many uses in organic synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 34-35 °C and a solubility of 0.25M in 2-MeTHF. 4-CFBM has been used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used for a variety of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. It has been used in the synthesis of peptides, proteins, and other biologically active molecules. In addition, it has been used to study the action of enzymes and other proteins in vitro and in vivo. It has also been used to study the effects of drugs on the body and to study the mechanism of action of drugs.

Mechanism of Action

4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF acts as an activating agent for the synthesis of organic compounds. It reacts with aldehydes, ketones, esters, and other organic compounds to form new compounds. It also reacts with amines to form amides and with alcohols to form ethers. In addition, it can be used to activate carboxylic acids to form esters.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the action of enzymes and other proteins in vitro and in vivo. In addition, it has been used to study the effects of drugs on the body and to study the mechanism of action of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is its rapid reaction rate, which allows for the rapid synthesis of organic compounds. In addition, it is relatively inexpensive and easy to obtain. However, it is highly reactive and can be dangerous if not handled properly. It is also not suitable for use in certain types of reactions, such as those involving nucleophiles.

Future Directions

The use of 4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF in scientific research is still in its early stages. Future research could focus on developing new methods for the synthesis of organic compounds using this compound, as well as exploring its potential applications in drug discovery and development. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is synthesized by reacting 4-chloro-2-fluorobenzaldehyde with magnesium bromide in a solvent, such as 2-MeTHF. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction proceeds rapidly at room temperature and can be completed within a few minutes. The product is then isolated by filtration and dried under vacuum.

properties

IUPAC Name

magnesium;4-chloro-2-fluoro-1-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPCOBJUMDRCBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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